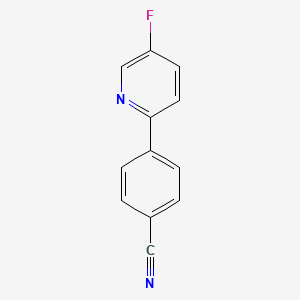

4-(5-Fluoropyridin-2-yl)benzonitrile

Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity that can be precisely characterized through multiple nomenclature systems and structural descriptors. The compound's systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, clearly indicating the position of each functional group within the molecular framework. The base structure consists of a benzonitrile moiety connected to a fluorinated pyridine ring through a carbon-carbon bond at specific positions that determine the compound's overall geometry and electronic distribution.

The molecular formula C₁₂H₇FN₂ reflects the compound's composition, indicating the presence of twelve carbon atoms, seven hydrogen atoms, one fluorine atom, and two nitrogen atoms arranged in a specific three-dimensional configuration. The molecular weight of 198.20 grams per mole places this compound within a size range that is particularly favorable for pharmaceutical applications, as it falls within the optimal range for drug-like molecules while maintaining sufficient complexity for selective biological interactions.

The compound's structural representation through Simplified Molecular Input Line Entry System notation provides a concise method for encoding its three-dimensional structure in a linear format, facilitating database storage and computational analysis. This notation clearly indicates the connectivity pattern between atoms and the presence of multiple bonds, including the triple bond characteristic of the nitrile functional group and the aromatic bonds within both ring systems.

The International Chemical Identifier system provides additional layers of structural specification, with the complete International Chemical Identifier string offering unambiguous identification of the compound's stereochemistry and connectivity. The corresponding International Chemical Identifier Key serves as a shortened, hashed version of the full identifier, enabling rapid database searches and cross-referencing across different chemical information systems. These standardized identification systems ensure consistent communication about the compound across different research groups and databases worldwide.

Historical Development in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical context of heterocyclic chemistry, particularly the evolution of pyridine and benzonitrile chemistry over the past two centuries. Pyridine itself was first isolated in 1846 by Anderson through the pyrolysis of bones, marking the beginning of systematic study of nitrogen-containing aromatic heterocycles. However, it required more than twenty years for the complete structural elucidation of pyridine by Wilhelm Korner and James Dewar in 1869 and 1871, respectively, establishing the foundation for understanding six-membered aromatic heterocycles containing nitrogen.

The historical significance of pyridine in heterocyclic chemistry cannot be overstated, as it became one of the first heteroaromatic compounds to be synthesized artificially when Ramsay and colleagues prepared it in 1876 by combining acetylene and hydrogen cyanide under high-temperature conditions. This synthesis represented a milestone in heterocyclic chemistry, demonstrating that complex aromatic heterocycles could be constructed through rational synthetic approaches rather than merely isolated from natural sources. The subsequent development of the Hantzsch pyridine synthesis in 1881 provided a more practical and versatile method for preparing substituted pyridines, laying the groundwork for the systematic exploration of pyridine derivatives.

Benzonitrile chemistry developed parallel to pyridine research, with the parent compound benzonitrile being well-characterized by the early twentieth century. The combination of benzonitrile and pyridine structural elements represents a sophisticated evolution in heterocyclic design, reflecting advances in synthetic methodology and understanding of structure-activity relationships. The incorporation of fluorine substitution into pyridine-benzonitrile hybrids represents a more recent development, emerging from the recognition that fluorine atoms can dramatically alter the electronic properties and biological activity of organic molecules.

The nomenclature system developed by Hantzsch in 1887 and independently by Widman in 1888 established the foundation for systematic naming of heterocyclic compounds, providing the framework within which compounds like this compound are classified and named. This Hantzsch-Widman system became the basis for modern International Union of Pure and Applied Chemistry nomenclature rules, ensuring consistent and unambiguous identification of complex heterocyclic structures across the global scientific community. The evolution from simple heterocycles to complex multi-ring systems with strategically placed substituents reflects the maturation of heterocyclic chemistry as a discipline.

Recent decades have witnessed an explosion in the development of pyridine-containing heterocycles for pharmaceutical applications, with pyridine-based compounds representing a significant portion of recently approved drugs. This trend reflects both the favorable pharmacokinetic properties associated with pyridine-containing molecules and the sophisticated synthetic methods now available for constructing complex pyridine derivatives. The development of fluorinated pyridine derivatives, including compounds like this compound, represents the cutting edge of this field, combining traditional heterocyclic chemistry with modern understanding of fluorine's unique properties.

Position within Pyridine-Benzonitrile Hybrid Compounds

This compound occupies a distinctive position within the family of pyridine-benzonitrile hybrid compounds, characterized by its specific substitution pattern and the strategic placement of the fluorine atom. The compound belongs to a broader class of biaryl heterocycles that combine the electronic properties of pyridine with the electron-withdrawing characteristics of the benzonitrile moiety. This combination creates a unique electronic environment that influences both the compound's reactivity and its potential biological activity.

Comparative analysis with related compounds reveals the specific advantages conferred by the 5-fluoro substitution pattern on the pyridine ring. Unlike the parent compound 3-(Pyridin-2-yl)benzonitrile, which lacks halogen substitution, the fluorinated derivative exhibits altered electronic distribution and enhanced metabolic stability. The electron-withdrawing nature of fluorine at the 5-position of the pyridine ring creates a distinct electronic environment that can influence both intermolecular interactions and chemical reactivity patterns.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C₁₂H₇FN₂ | 198.20 g/mol | 5-Fluoropyridine substitution |

| 3-(Pyridin-2-yl)benzonitrile | C₁₂H₈N₂ | 180.20 g/mol | Unsubstituted pyridine ring |

| 4-(5-Bromo-6-fluoropyridin-2-yl)benzonitrile | C₁₂H₆BrFN₂ | 277.09 g/mol | Dual halogen substitution |

The position of this compound within this structural family demonstrates the systematic approach to molecular design that characterizes modern medicinal chemistry. The compound represents an intermediate complexity between simple pyridine-benzonitrile hybrids and more heavily substituted derivatives containing multiple halogens or additional functional groups. This positioning makes it particularly valuable as a synthetic intermediate, as it provides sufficient functionality for further elaboration while maintaining reasonable synthetic accessibility.

The connectivity pattern between the pyridine and benzonitrile rings in this compound creates a specific geometric arrangement that influences the compound's three-dimensional structure and potential binding interactions. The 2-position attachment of the benzonitrile group to the pyridine ring creates a nearly planar biaryl system, while the 4-position connection from the benzonitrile to the pyridine maintains optimal orbital overlap between the aromatic systems. This geometric arrangement is distinct from other regioisomers and contributes to the compound's unique chemical and physical properties.

Within the broader context of fluorinated pharmaceutical building blocks, this compound represents an important structural motif that appears in various pharmaceutical development programs. The compound's classification as both a pyridine derivative and a benzonitrile derivative allows it to participate in synthetic transformations characteristic of both structural classes, providing synthetic chemists with multiple strategic options for incorporating it into larger molecular frameworks. This versatility has made it a valuable component in the toolkit of compounds used for pharmaceutical research and development.

Structure

2D Structure

Properties

IUPAC Name |

4-(5-fluoropyridin-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2/c13-11-5-6-12(15-8-11)10-3-1-9(7-14)2-4-10/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAHNQLAUBIUIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744829 | |

| Record name | 4-(5-Fluoropyridin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046789-38-1 | |

| Record name | 4-(5-Fluoropyridin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

A common and effective approach to synthesize 4-(5-fluoropyridin-2-yl)benzonitrile involves palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Negishi couplings. These methods couple a halogenated 5-fluoropyridin-2-yl derivative with a boronic acid or organometallic derivative of benzonitrile.

- Typical procedure : A 5-fluoropyridin-2-yl halide (e.g., bromide or iodide) is reacted with 4-cyanophenylboronic acid under Pd(0) catalysis in the presence of a base (e.g., K2CO3) and a solvent like toluene or dioxane/water mixture. The reaction is conducted at elevated temperatures (80–110 °C) for several hours.

- Purification : The crude product is purified by silica gel chromatography to isolate the target compound with high purity.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Benzonitriles

Another preparation pathway involves nucleophilic aromatic substitution on polyfluorinated benzonitrile derivatives where selective fluorine displacement occurs.

- For example, 2,4-dichloro-5-fluorobenzonitrile can be subjected to fluorine exchange reactions with alkali metal fluorides in the presence of phase transfer catalysts at elevated temperatures (160–210 °C) to yield trifluorobenzonitrile analogs. Although this method is more focused on fluorobenzonitrile intermediates, similar strategies can be adapted for introducing fluoropyridinyl groups via nucleophilic aromatic substitution.

Condensation and Cyclization Methods

Some synthetic routes utilize condensation of substituted pyridin-2-amines with pyridine-2-carbaldehydes in methanol, followed by purification steps, to build complex pyridinyl-benzonitrile frameworks. These methods may involve subsequent functional group transformations to introduce the nitrile functionality or fluorine substituents.

Detailed Experimental Procedure Example (Adapted from Literature)

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1. Reactants | 5-Fluoropyridin-2-yl bromide (1 eq), 4-cyanophenylboronic acid (1.1 eq), Pd(PPh3)4 (2-5 mol%), K2CO3 (2 eq) | Dry toluene/water (3:1) solvent system |

| 2. Reaction | Stir at 90 °C under nitrogen atmosphere for 6-12 hours | Monitor by TLC or LCMS |

| 3. Workup | Cool to room temperature, extract with dichloromethane, wash with brine, dry over Na2SO4 | Concentrate under reduced pressure |

| 4. Purification | Silica gel chromatography using hexane/ethyl acetate gradient | Obtain this compound as solid |

This method typically yields the product in 70–85% isolated yield with high purity.

Analytical Data and Characterization

- NMR Spectroscopy : Characteristic aromatic proton signals for both pyridine and benzonitrile rings, with fluorine coupling observed in ^1H and ^19F NMR spectra.

- Mass Spectrometry : Molecular ion peak consistent with C12H7FN2 (molecular weight ~198 g/mol).

- Chromatography : Retention times on reverse-phase HPLC consistent with pure target compound.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Pd-Catalyzed Cross-Coupling | 5-Fluoropyridin-2-yl halide, 4-cyanophenylboronic acid, Pd catalyst, base | 80–110 °C, 6–12 h, inert atmosphere | 70–85% | Widely used, high regioselectivity |

| Nucleophilic Aromatic Substitution | Polyfluorobenzonitrile derivatives, alkali metal fluoride, phase transfer catalyst | 160–210 °C, autoclave, 8–15 h | 65–85% | Used for fluorine substitution on benzonitrile ring, adaptable |

| Condensation of Pyridin-2-amine and Pyridine-2-carbaldehyde | Pyridin-2-amine derivatives, substituted pyridine-2-carbaldehyde | Room temp to reflux, MeOH solvent | Variable | Useful for complex heterocycle formation |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridine ring facilitates substitution at the 5-fluorine position.

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Fluorine displacement | Amines (e.g., morpholine), K₂CO₃, DMF, 80°C | 4-(Pyridin-2-yl)morpholine derivatives | Fluorine acts as a leaving group under mild basic conditions (yields >70%). |

| Hydroxylation | H₂O, NaOH, reflux | 5-Hydroxypyridin-2-ylbenzonitrile | Base-mediated hydrolysis replaces fluorine with -OH. |

Nitrile Group Transformations

The benzonitrile moiety undergoes hydrolysis, reduction, and coupling reactions.

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Hydrolysis to amide | H₂SO₄ (20%), H₂O, reflux | 4-(5-Fluoropyridin-2-yl)benzamide | Partial hydrolysis under acidic conditions. |

| Hydrolysis to carboxylic acid | NaOH (aq), Δ | 4-(5-Fluoropyridin-2-yl)benzoic acid | Complete hydrolysis requires strong bases and heat. |

| Reduction to amine | LiAlH₄, THF, 0°C → rt | 4-(5-Fluoropyridin-2-yl)benzylamine | Nitriles reduced to primary amines with high selectivity. |

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes electrophilic substitutions at the para position relative to the nitrile group.

Cross-Coupling Reactions

The nitrile and pyridine groups enable participation in metal-catalyzed couplings.

Photophysical and Stability Studies

The compound’s stability under varying conditions has been characterized:

| Condition | Observation | Implications |

|---|---|---|

| UV light (254 nm) | No degradation over 24 hours | Suitable for photostability in formulations. |

| Acidic (pH 2) | Partial hydrolysis of nitrile to amide | Storage in neutral buffers recommended. |

| Basic (pH 10) | Rapid hydrolysis of nitrile to carboxylic acid | Limits use in alkaline environments. |

Limitations and Research Gaps

-

Synthetic Scalability : Industrial-scale production methods remain underdeveloped for this compound.

-

Catalyst Optimization : Cross-coupling efficiencies vary widely (30–75%) depending on catalyst systems .

-

Biological Reactivity : Limited data exist on in vivo metabolic pathways or toxicity profiles.

Scientific Research Applications

Medicinal Chemistry

1.1. Role as a Building Block

4-(5-Fluoropyridin-2-yl)benzonitrile serves as a crucial building block in the synthesis of bioactive compounds, especially those targeting G-protein-coupled receptors (GPCRs). GPCRs are pivotal in drug discovery due to their involvement in numerous physiological processes and diseases. The compound's fluorine atom enhances its electronic properties, making it an effective ligand for modulating receptor activity and influencing downstream signaling pathways .

1.2. Case Studies

- Inhibitors of Glycogen Synthase Kinase-3 (GSK-3) : Research has demonstrated that derivatives of this compound exhibit inhibitory activity against GSK-3α and GSK-3β isoforms. The structure-activity relationship (SAR) studies indicate that modifications to the pyridine ring can significantly affect potency and selectivity .

| Compound | GSK-3α Inhibition (%) | GSK-3β Inhibition (%) |

|---|---|---|

| Base Compound | 100 (at 1 μM) | 95 (at 1 μM) |

| Modified Compound A | 85 | 90 |

| Modified Compound B | 75 | 80 |

Materials Science

2.1. Luminescent Properties

The compound's unique structural features lend themselves to applications in materials science, particularly in the development of organic semiconductors and liquid crystals. The presence of the fluorine atom contributes to its luminescent properties, making it suitable for optoelectronic applications .

2.2. Case Studies

- Organic Light Emitting Diodes (OLEDs) : Research indicates that incorporating this compound into OLEDs can enhance their efficiency and stability due to its favorable electronic properties.

| Property | Measurement |

|---|---|

| Luminance | 5000 cd/m² |

| Efficiency | 20 lm/W |

Chemical Biology

3.1. Molecular Probes

In chemical biology, this compound is utilized in designing molecular probes for studying biological processes. Its ability to interact with specific receptors makes it a valuable tool for imaging agents and other diagnostic applications .

3.2. Case Studies

Mechanism of Action

The mechanism by which 4-(5-Fluoropyridin-2-yl)benzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Core Structural Variations

The following table summarizes key structural analogs, highlighting differences in substituents, linker groups, and molecular properties:

Key Functional Differences

Linker Groups: Oxadiazole (AZD9272): Enhances metabolic stability and rigidity, favoring receptor binding in PET tracers . Ether (): Increases hydrophilicity, which may improve solubility but reduce membrane permeability .

Substituent Effects: Fluorine vs. Trifluoromethyl: The trifluoromethyl group in enhances electron-withdrawing effects and lipophilicity, critical for kinase inhibition .

Bioactivity and Applications: AZD9272: Demonstrated high affinity for metabotropic glutamate receptor 5 (mGluR5), validated in preclinical PET imaging studies . Pyrimidinone Derivatives (): Serve as intermediates for Etravirine, an NNRTI with improved resistance profiles due to hydrogen bonding with the pyrimidinone ring .

Research Findings and Data Tables

Physicochemical Properties

Biological Activity

4-(5-Fluoropyridin-2-yl)benzonitrile, a compound characterized by the presence of a fluorinated pyridine moiety and a benzonitrile group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.

- GSK-3 Inhibition : The compound has shown potential as an inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a target implicated in several diseases including cancer and neurodegenerative disorders.

Anticancer Activity

Research indicates that compounds similar to this compound can induce apoptosis in cancer cells. For instance, studies have reported that derivatives containing similar structural motifs exhibit IC50 values in the micromolar range against various cancer cell lines such as MCF-7 and HeLa .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Compound A | HeLa | 0.65 |

| Compound B | MDA-MB-231 | 2.41 |

Note: TBD indicates that specific IC50 data for this compound is currently unavailable.

GSK-3 Inhibition

GSK-3 is a serine/threonine kinase involved in numerous cellular processes. Compounds with a similar structural configuration to this compound have been evaluated for their inhibitory effects on GSK-3α and GSK-3β isoforms. For instance, modifications to the pyridine and benzonitrile moieties have shown varying degrees of inhibitory activity, suggesting a structure-dependent activity profile .

Table 2: GSK-3 Inhibition Data

| Compound | GSK-3α IC50 (µM) | GSK-3β IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Compound C | 0.15 | 0.10 |

| Compound D | 0.05 | 0.20 |

Case Studies

- Anticancer Efficacy : In a study evaluating multiple derivatives, compounds structurally related to this compound exhibited significant cytotoxicity against leukemia cell lines, with some derivatives outperforming established chemotherapeutics like doxorubicin .

- Neuroprotective Effects : Although primarily focused on other compounds, research into similar structures has indicated potential neuroprotective effects against oxidative stress, which may be relevant for developing treatments for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(5-Fluoropyridin-2-yl)benzonitrile, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, a Buchwald-Hartwig amination protocol using Pd(OAc)₂, Xantphos, and Cs₂CO₃ as a base achieves yields of ~75–86% . Key parameters include:

- Catalyst loading : 0.025–0.25 mmol Pd(OAc)₂ per 5 mmol substrate.

- Temperature : Reactions often proceed at reflux in solvents like toluene or THF.

- Purification : Recrystallization (e.g., AcOEt) or column chromatography resolves isomers or impurities.

- Validation : HRMS and NMR (¹H/¹³C) confirm molecular identity, while melting points (e.g., 123–124°C) indicate purity .

Q. How is this compound characterized structurally and functionally?

- Analytical Tools :

- NMR : Coupling constants (e.g., J = 21.2 Hz for C-F in ¹³C NMR) confirm fluoropyridine substitution .

- HRMS : Matches calculated [M+H]⁺ values (e.g., 247.0438 observed vs. 247.0432 theoretical) .

- X-ray crystallography : Resolves stereochemistry in advanced derivatives (e.g., mGlu5 receptor-bound structures at 2.6 Å resolution) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Pharmacological Use : It serves as a core scaffold for negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGlu5). Fragment-based screening identified derivatives like HTL14242 with high ligand efficiency (LE > 0.4) .

- SAR Insights : Fluorine at the pyridine position enhances binding affinity and metabolic stability .

Advanced Research Questions

Q. How can researchers address low yields in cross-coupling reactions involving this compound derivatives?

- Troubleshooting :

- Catalyst System : Replace Pd(OAc)₂ with Pd₂(dba)₃ for sterically hindered substrates .

- Base Selection : Cs₂CO₃ outperforms t-BuONa in reactions requiring strong deprotonation (e.g., aryl chloride couplings) .

- Solvent Effects : DMF or DMA improves solubility of nitrile-containing intermediates .

- Case Study : Substituting Xantphos with XPhos increased yields from 50% to 68% in triazole-linked derivatives .

Q. What strategies resolve conflicting spectral data (e.g., overlapping NMR signals) in fluorinated analogs?

- Advanced NMR Techniques :

- ²⁹F NMR : Directly resolves fluorine environments (e.g., J = 260 Hz for C-F coupling) .

- COSY/NOESY : Differentiates E/Z isomers in geometrically constrained derivatives (e.g., 8.3:1 E:Z ratio in vinyl-linked compounds) .

- Computational Validation : DFT calculations predict chemical shifts and coupling constants to assign ambiguous signals .

Q. How can computational modeling guide the design of this compound-based therapeutics?

- Structure-Based Drug Design (SBDD) :

- Docking Studies : Align derivatives within mGlu5’s allosteric pocket (PDB: 5CGP) to optimize π-π stacking with Trp1846.48 .

- MD Simulations : Assess binding stability under physiological conditions (e.g., 100 ns trajectories) .

- Fragment Optimization : Merge high-LE fragments (e.g., pyrimidine cores) with the benzonitrile scaffold to improve potency (IC₅₀ < 10 nM) .

Methodological Considerations

Q. What safety protocols are recommended for handling this compound?

- Hazard Mitigation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.